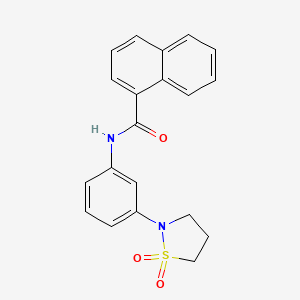

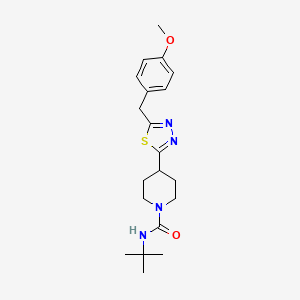

![molecular formula C13H9NO3S B2719821 Methyl 3-hydroxythieno[3,2-c]quinoline-2-carboxylate CAS No. 881033-94-9](/img/structure/B2719821.png)

Methyl 3-hydroxythieno[3,2-c]quinoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Synthetic and Molecular Docking Studies

- Research on related quinoline derivatives shows their potential as inhibitors of Hepatitis B Virus replication. Syntheses involve consecutive alkylation reactions, with molecular docking simulations indicating their efficacy against HBV (Kovalenko et al., 2020).

2. Nonlinear Optical Research

- Quinoline derivatives exhibit promising perspectives in nonlinear optical (NLO) research. Density functional theory (DFT) calculations alongside experimental analyses reveal their potential in technological applications (Khalid et al., 2019).

3. Photophysical Properties Study

- A study on azole-quinoline based fluorophores emphasizes their unique photophysical behaviors, with potential implications in various scientific fields (Padalkar & Sekar, 2014).

4. Eco-Friendly Synthesis Applications

- Quinoxaline derivatives, sharing structural similarities with Methyl 3-hydroxythieno[3,2-c]quinoline, are used in the synthesis of eco-friendly esters, highlighting an environmentally conscious approach in chemical synthesis (Xie et al., 2019).

5. Role in Antitumoral Activity

- Certain quinoline derivatives play a role in capping N-terminals of natural cyclic peptides with antitumoral activity, suggesting their significance in cancer research (Riego et al., 2005).

6. Luminescent Lanthanide pH Sensing

- Quinoline cyclen conjugates are used in the development of pH-sensitive materials for biological media, indicating their application in biochemical sensing technologies (McCoy et al., 2006).

7. Metal Sensing Properties

- Quinoline-based isomers are developed as fluorescence chemosensors for metals like Al3+ and Zn2+, demonstrating their utility in chemical analysis and environmental monitoring (Hazra et al., 2018).

8. Antibacterial and Antifungal Applications

- Novel quinolones-amino esters, synthesized through selective processes, exhibit strong antibacterial and antifungal activities, showing their potential in pharmaceutical development (Moussaoui et al., 2021).

9. Corrosion Inhibition in Batteries

- Quinoline derivatives are investigated as corrosion inhibitors for zinc-manganese batteries, highlighting their application in enhancing the longevity and efficiency of batteries (Zhang et al., 2001).

Mécanisme D'action

Target of Action

Many compounds with a quinoline structure have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Mode of Action

Quinoline-containing compounds often interact with their targets by coordinating with metal ions in enzymes or other proteins, disrupting their normal function .

Biochemical Pathways

Without specific information on “Methyl 3-hydroxythieno[3,2-c]quinoline-2-carboxylate”, it’s difficult to determine the exact biochemical pathways it affects. Quinoline derivatives often affect pathways related to cell growth and proliferation, potentially leading to their antitumor effects .

Result of Action

Similar compounds often result in the inhibition of cell growth and induction of apoptosis in cancer cells .

Propriétés

IUPAC Name |

methyl 3-hydroxythieno[3,2-c]quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3S/c1-17-13(16)12-10(15)8-6-14-9-5-3-2-4-7(9)11(8)18-12/h2-6,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBJQRCRVBKCJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C3=CC=CC=C3N=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-hydroxythieno[3,2-c]quinoline-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

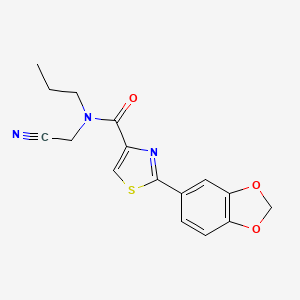

![4-Benzyl-1-benzylsulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2719738.png)

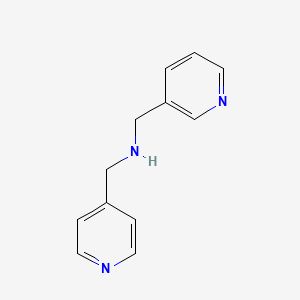

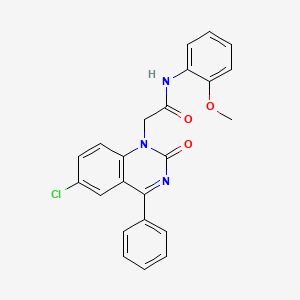

![Methyl 3-amino-2-[(4-benzylpiperidino)methyl]benzenecarboxylate](/img/structure/B2719741.png)

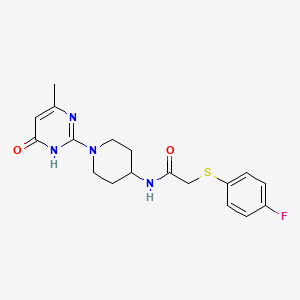

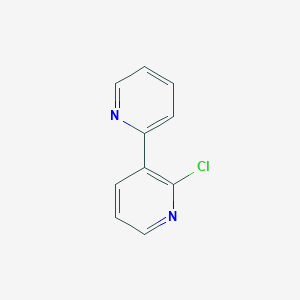

![2-[[6-(2,5-Dimethoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2719745.png)

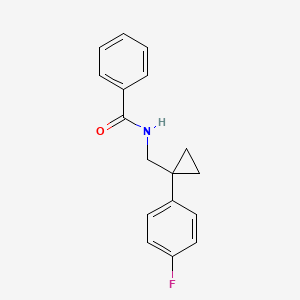

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2719752.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2-chloro-5-nitrobenzenesulfonamide](/img/structure/B2719753.png)

![2-(3,5-dimethoxyphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2719754.png)